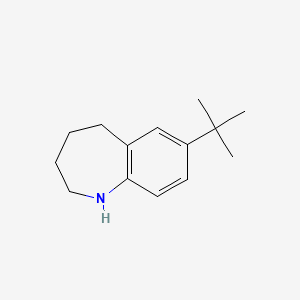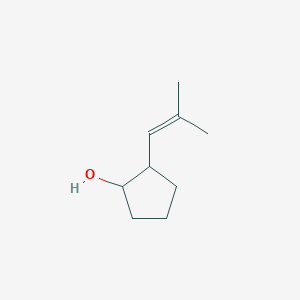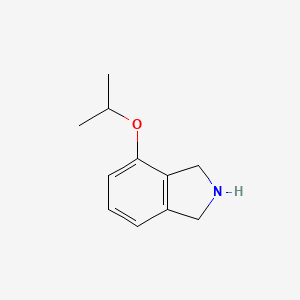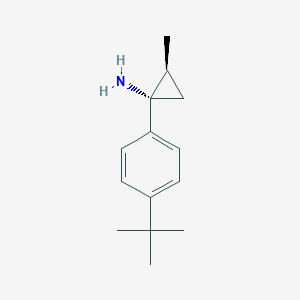
(1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropane derivative. This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to a cyclopropane ring, along with an amine functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the tert-Butylphenyl Group: This step involves the attachment of the tert-butylphenyl group to the cyclopropane ring, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The cyclopropane ring’s strained nature can also impart unique reactivity, allowing the compound to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine
- (1S,2S)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine
- (1S,2S)-1-(4-tert-Butylphenyl)-2-ethylcyclopropan-1-amine
Uniqueness
(1S,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the tert-butylphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
(1S,2S)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,15H2,1-4H3/t10-,14-/m0/s1 |
Clé InChI |
JPBYZNBGFHFPMT-HZMBPMFUSA-N |
SMILES isomérique |
C[C@H]1C[C@]1(C2=CC=C(C=C2)C(C)(C)C)N |
SMILES canonique |
CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
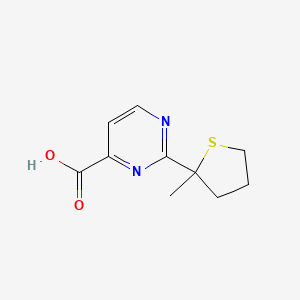
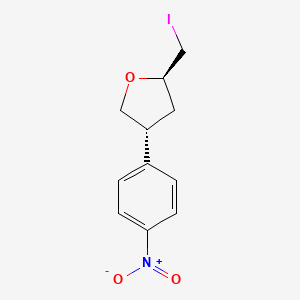
![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
